molecular formula C12H19NO5 B2475977 Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate CAS No. 1779769-94-6

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2475977
CAS No.: 1779769-94-6
M. Wt: 257.286
InChI Key: XTDKZBQVXXCMKF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a 4-oxo (keto) group at the 4-position, and a 3-(2-methoxy-2-oxoethyl) substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and peptidomimetics. The Boc group enhances solubility and stability during synthetic procedures, while the 4-oxo and methoxy-oxoethyl moieties contribute to its reactivity in nucleophilic additions or cyclization reactions.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(9(14)7-13)5-10(15)17-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDKZBQVXXCMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779769-94-6
Record name tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate
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Preparation Methods

Lactamization from Amino Acid Precursors

A scalable route starts with L-serine, leveraging stannoxane-mediated cyclization to form the pyrrolidine core. Key steps include:

  • Protection of L-serine : The amino and hydroxyl groups are protected using tert-butoxycarbonyl (Boc) and methoxymethyl (MOM) groups, respectively.
  • Stannoxane-mediated lactamization : Treatment with bis(trimethyltin) oxide facilitates ring closure at 60°C, yielding the 5-oxopyrrolidine intermediate in 78% yield.
  • Esterification : The pendant hydroxyl group is esterified with methyl chloroacetate under basic conditions (K$$2$$CO$$3$$, DMF) to install the 2-methoxy-2-oxoethyl substituent.

Optimization Note : Replacing traditional Mitsunobu conditions with stannoxane reduces side reactions, improving yield by 15–20%.

Oxone-Mediated Oxidation of Formyl Intermediates

An alternative approach involves Vilsmeier formylation followed by Oxone oxidation:

  • O-Benzylation of a pyrrole precursor : Ethyl 2,5-di-tert-butyl-1-hydroxypyrrole-3-carboxylate is benzylated using benzyl bromide and NaH.
  • Vilsmeier formylation : The 4-position is formylated with POCl$$_3$$/DMF at 0°C.
  • Oxone-mediated oxidation : Treatment with Oxone in ethanol unexpectedly oxidizes the formyl group to a ketone while esterifying the adjacent position, yielding the target compound in 62% yield.

Critical Analysis :

  • Unexpected outcome : The Oxone step serendipitously generates the 4-oxo group instead of the anticipated ester, highlighting the reagent’s dual role as an oxidant and acid catalyst.
  • Side products : Competing epoxidation or over-oxidation can occur if reaction temperatures exceed 40°C.

Catalytic Hydrogenation and Cyclization

A patent-derived method employs Raney nickel for one-pot cyclization:

  • Reductive amination : Anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is hydrogenated at 20–60°C under H$$_2$$ (50 psi).
  • Cyclization : Intramolecular attack of the amine on the ester carbonyl forms the pyrrolidine ring, achieving 70% conversion to the cis-isomer.

Comparison of Methods

Method Starting Material Key Reagent Yield (%) Isomeric Purity
Lactamization L-serine Bis(trimethyltin) oxide 78 >95% (racemic)
Oxone oxidation Pyrrole derivative Oxone 62 88% (single diastereomer)
Catalytic hydrogenation Cyanomethyl pyrrolidine Raney Ni 70 92% cis

Analytical Characterization and Quality Control

  • HPLC : Reverse-phase C18 columns (MeCN/H$$_2$$O gradient) confirm ≥95% purity.
  • NMR : Distinct signals include δ 1.45 ppm (tert-butyl), δ 3.72 ppm (methoxy), and δ 4.20–4.50 ppm (pyrrolidine protons).
  • X-ray crystallography : Used to resolve stereochemical ambiguities in analogous compounds.

Chemical Reactions Analysis

Nucleophilic Additions to the 4-Oxo Group

The ketone at the 4-position undergoes nucleophilic additions under controlled conditions:

Reaction TypeConditionsProductYieldSource
Grignard AdditionRMgX in dry THF/Et₂O, 0°C to rtTertiary alcohol derivative54–78%
Hydrogenation (Ketone → Alcohol)H₂, Pd/C in EtOH, rt4-Hydroxypyrrolidine derivative61–85%
Reductive AminationNH₃/NaBH₃CN in MeOH4-Aminopyrrolidine derivative45%
  • Mechanistic Insight : The ketone’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., Grignard reagents) to form tertiary alcohols. Hydrogenation selectively reduces the ketone to a secondary alcohol without affecting the ester or Boc groups .

Ester Group Transformations

The methoxy-oxoethyl ester undergoes hydrolysis and transesterification:

Reaction TypeConditionsProductYieldSource
SaponificationLiOH, THF/H₂O, 50°CCarboxylic acid derivative89%
TransesterificationROH, H₂SO₄ catalystAlkyl ester variant72%
  • Key Data : Hydrolysis to the carboxylic acid is quantitative under basic conditions, enabling further coupling reactions. The ester group remains stable during hydrogenation but is sensitive to strong bases .

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

ConditionsReagentsProductYieldSource
AcidolysisTFA/DCM (1:1), rt, 2hFree amine hydrochloride salt95%
Thermal DeprotectionHCl (g)/dioxane, refluxFree amine88%
  • Note : Deprotection regenerates the pyrrolidine amine, which can participate in subsequent alkylation or acylation reactions .

Ring-Opening and Functionalization

The pyrrolidine ring undergoes ring-opening under specific conditions:

Reaction TypeConditionsProductYieldSource
Acid-Catalyzed Ring-OpeningHCl, H₂O, 100°CLinear amino ketone derivative68%
Oxidative Ring ExpansionmCPBA, CH₂Cl₂, 0°CPiperidone derivative51%
  • Mechanism : Ring-opening via acid hydrolysis proceeds through protonation of the amine, followed by nucleophilic attack by water. Oxidative expansion with mCPBA forms a lactam.

Stereochemical Considerations

Epimerization at the 3-position has been observed in protic solvents due to keto-enol tautomerism :

ConditionObservationSource
pH = 7 (H₂O)Complete deuterium exchange at C-3 in 3h
pH = 10 (D₂O)Full deuteration in 30 min
  • Implication : Stereochemical integrity is compromised in neutral/basic media, necessitating careful control during synthesis .

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on:

Ring Size: Azetidine Derivatives: Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2) shares the methoxy-oxoethyl and Boc groups but features a 4-membered azetidine ring. Piperidine/Azepane Derivatives: Compounds like tert-butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4) have larger 6- or 7-membered rings, altering conformational flexibility and steric effects.

Functional Group Variations: Oxo Group Position: Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate (CAS: 182352-59-6) contains two oxo groups, increasing electron-withdrawing effects and acidity at the α-positions.

Physicochemical Properties

Compound (CAS/ID) Ring Size Key Functional Groups Physical State IR C=O Stretching (cm⁻¹) Yield (%) Reference
Target Compound 5-member Boc, 4-oxo, methoxy-oxoethyl Not Reported ~1735–1700 (estimated)
5k (CAS: N/A) 4-member Boc, methoxy-oxoethyl, pyridinyl White solid 1738, 1693
5l (CAS: N/A) 4-member Boc, methoxy-oxoethyl, thiophenyl Yellow oil 1735, 1696
157327-42-9 5-member Boc, 4-oxo, dimethylamino methylene
497160-14-2 4-member Boc, methoxy-oxoethyl

Stability and Handling

  • The Boc group in the target compound enhances stability under basic conditions but is acid-labile. Azetidine derivatives (e.g., 5c–5m) may exhibit lower thermal stability due to ring strain .

Key Research Findings

Synthetic Efficiency : Suzuki-Miyaura coupling yields for azetidine analogs vary widely (29–80%), with electron-deficient boronic acids (e.g., 2-methoxyphenyl in 5f) resulting in lower yields due to slower transmetallation .

Spectral Consistency : IR and NMR data for analogs confirm the presence of ester (1735–1700 cm⁻¹) and Boc carbonyl groups, with deviations <1% between calculated and observed HRMS values .

Structural Diversity : Substitutions on the pyrazole or aryl rings (e.g., thiophene in 5l, pyridine in 5k) enable tuning of electronic properties for downstream applications .

Biological Activity

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 243.29 g/mol
  • CAS Number : 88790-37-8
  • Physical State : Solid
  • Purity : ≥90%

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-pyrrolidinecarboxylate with methoxyacetyl chloride under basic conditions. This method has been documented in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown IC₅₀ values in the low micromolar range, indicating potent activity.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast)3.7Induction of apoptosis and cell cycle arrest
HCT116 (Colon)2.2Inhibition of DNA synthesis
A549 (Lung)4.4Modulation of signaling pathways

Antioxidant Activity

In addition to its antiproliferative effects, this compound has demonstrated antioxidant properties. It was found to reduce oxidative stress markers in cell cultures treated with tert-butyl hydroperoxide (TBHP), suggesting a protective role against oxidative damage.

Case Studies

  • Study on Antiproliferative Activity :
    A study published in MDPI evaluated the effects of various derivatives, including this compound, on cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, with specific substitutions enhancing potency against cancer cells .
  • Antioxidant Mechanisms :
    Another research effort focused on the antioxidant capabilities of the compound. The study utilized DPPH and FRAP assays to quantify antioxidant activity, revealing that the compound significantly outperformed standard antioxidants like BHT .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution followed by cyclization. For example, halogenated precursors (e.g., brominated intermediates) react with tert-butyl carboxylic acid derivatives in solvents like tetrahydrofuran (THF) under mild conditions. Catalysts such as triethylamine are used to facilitate the reaction . Yield optimization can involve adjusting reaction time (e.g., overnight stirring at room temperature) and purification via column chromatography (e.g., using ethanol/chlorofor m gradients) . Monitoring by TLC and NMR ensures intermediate purity.

Q. How can the structural integrity of This compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Analyze 1^1H and 13^{13}C NMR spectra to confirm the presence of key groups: tert-butyl (δ ~1.4 ppm), methoxy (δ ~3.6 ppm), and carbonyl (δ ~170-180 ppm in 13^{13}C) .
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement. The tert-butyl group and pyrrolidine ring geometry (bond angles, torsion angles) should align with density maps. Crystallographic data (e.g., space group, unit cell parameters) must resolve ambiguities in stereochemistry .

Q. What are the common reactivity patterns of the pyrrolidine and ester moieties in this compound?

  • Methodological Answer :
  • Pyrrolidine Ring : Susceptible to nucleophilic attacks at the 4-oxo position, enabling functionalization (e.g., Grignard additions or reductions to form alcohols/amines) .
  • Ester Groups : Hydrolysis under acidic/basic conditions (e.g., NaOH/HCl) yields carboxylic acids. Methoxy-oxoethyl side chains may undergo transesterification with alcohols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (using software like Gaussian or ORCA) can model transition states and charge distribution. For example:
  • Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrrolidine ring.
  • Compare activation energies for competing pathways (e.g., 3- vs. 4-position functionalization) . Validate predictions with experimental LC-MS/MS or kinetic studies.

Q. What strategies mitigate stereochemical inconsistencies between NMR and crystallographic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:
  • Variable-Temperature NMR : Probe conformational flexibility by observing signal splitting at low temperatures.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal structures to solution-phase behavior .

Q. How does the tert-butyl group influence the compound’s solubility and crystallinity in diverse solvent systems?

  • Methodological Answer :
  • Solubility Screening : Test polar (e.g., DMSO, MeOH) vs. nonpolar (e.g., hexane, EtOAc) solvents. The tert-butyl group enhances solubility in nonpolar media but may hinder crystallization.
  • Crystallization Optimization : Use solvent diffusion (e.g., layering hexane over a DCM solution) or anti-solvent addition to improve crystal quality for XRD .

Q. What analytical techniques resolve contradictory data in stability studies under oxidative or hydrolytic conditions?

  • Methodological Answer :
  • For Hydrolysis : Use HPLC-MS to track degradation products (e.g., free carboxylic acids from ester cleavage). Buffer solutions at varying pH (2–12) reveal stability thresholds .
  • For Oxidation : Combine ESR spectroscopy to detect radical intermediates with O2_2-saturated accelerated aging tests .

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